9-Bromophenanthren-3-amine
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Overview
Description
9-Bromophenanthren-3-amine is a halogenated aromatic amine derived from phenanthrene It features a bromine atom at the ninth position and an amine group at the third position of the phenanthrene ring system
Mechanism of Action
Target of Action
This compound is a halogenated organic compound
Mode of Action
It is known that halogenated organic compounds can interact with their targets in a variety of ways, including covalent bonding, hydrogen bonding, and van der waals interactions . The specific interactions of 9-Bromophenanthren-3-amine with its targets would depend on the nature of those targets.
Pharmacokinetics
The compound’s molecular weight is 272.144 g/mol , which suggests that it may be able to cross biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromophenanthren-3-amine typically involves the bromination of phenanthrene followed by amination. The bromination process can be carried out using bromine in the presence of a solvent like carbon tetrachloride under reflux conditions . The resulting 9-bromophenanthrene is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 9-Bromophenanthren-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like chromic acid or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthrene derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
9-Bromophenanthren-3-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in fluorescence microscopy due to its strong fluorescence under UV light.
Medicinal Chemistry:
Comparison with Similar Compounds
9-Bromophenanthrene: Lacks the amine group, making it less versatile in certain reactions.
9-Bromoanthracene: Similar structure but different electronic properties due to the anthracene core.
9-Bromophenanthroline: Contains nitrogen atoms in the ring, offering different coordination chemistry.
Uniqueness: 9-Bromophenanthren-3-amine is unique due to the presence of both a bromine atom and an amine group, which provide distinct reactivity and potential for diverse applications. Its combination of electronic properties and functional groups makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
9-bromophenanthren-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVXVMFYAJHMFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322213 |
Source
|
Record name | 9-bromophenanthren-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-67-8 |
Source
|
Record name | NSC400684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-bromophenanthren-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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